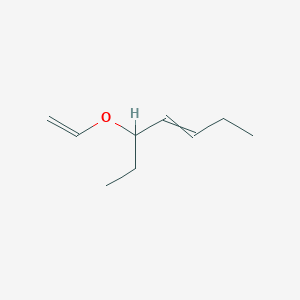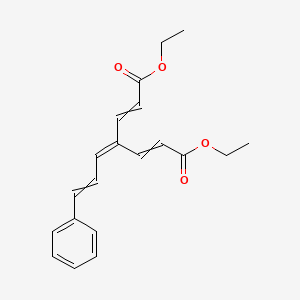
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate is an organic compound known for its unique structure and potential applications in various fields. This compound features a conjugated system of double bonds and a phenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate typically involves a Knoevenagel condensation reaction. This reaction is performed by reacting diethyl malonate with cinnamaldehyde in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Applications De Recherche Scientifique
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate involves its interaction with various molecular targets and pathways. The conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. The phenyl group may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: A related compound with a similar phenylprop-2-enal structure, known for its use in flavoring and fragrance.
Diethyl malonate: A precursor in the synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate, used in various organic synthesis reactions.
Uniqueness
This compound stands out due to its extended conjugated system and the presence of both ester and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90156-04-0 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
diethyl 4-cinnamylidenehepta-2,5-dienedioate |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)15-13-18(14-16-20(22)24-4-2)12-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3 |
Clé InChI |
JZZYQBODFACJPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC(=CC=CC1=CC=CC=C1)C=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


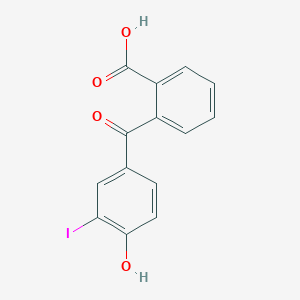

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
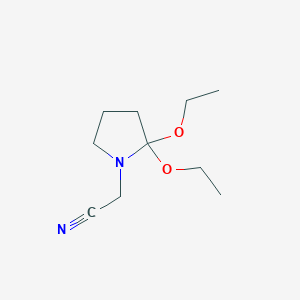
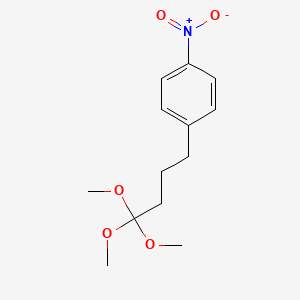

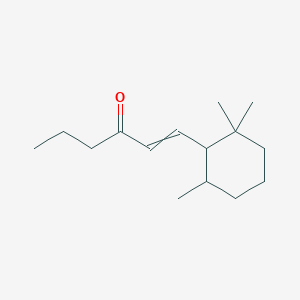
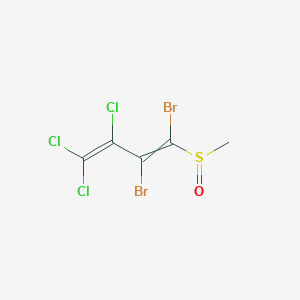
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
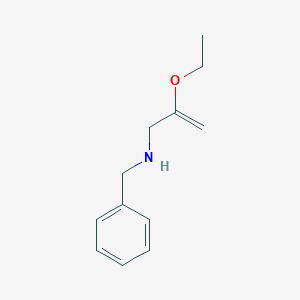
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
